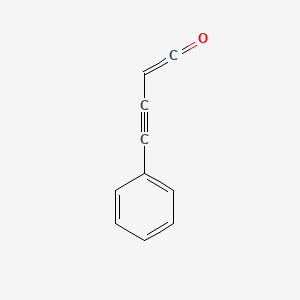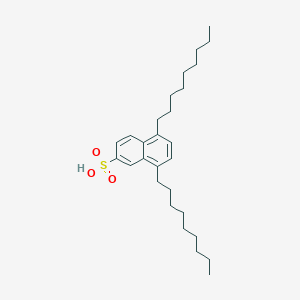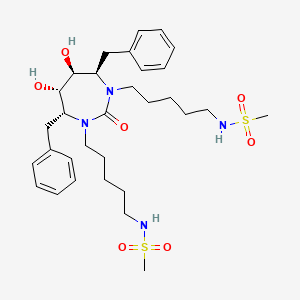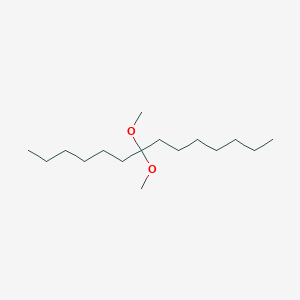
7,7-Dimethoxytetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethoxytetradecane: is an organic compound with the molecular formula C16H34O2 It is a long-chain alkane with two methoxy groups attached to the seventh carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethoxytetradecane typically involves the alkylation of a suitable precursor with methoxy groups. One common method is the reaction of 7-bromoheptadecane with sodium methoxide in methanol, which results in the substitution of the bromine atom with methoxy groups. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethoxytetradecane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 7,7-dimethoxyheptadecanal or 7,7-dimethoxyheptadecanoic acid.
Reduction: Formation of 7,7-dihydroxyheptadecane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 7,7-Dimethoxytetradecane is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a model compound to study the behavior of long-chain alkanes and their interactions with biological membranes.
Industry: In the industrial sector, this compound can be used as a surfactant or lubricant due to its amphiphilic nature. It may also find applications in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 7,7-Dimethoxytetradecane depends on its specific application. In chemical reactions, the methoxy groups can act as electron-donating groups, influencing the reactivity of the molecule. In biological systems, the long alkyl chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
7,8-Dimethyltetradecane: Similar in structure but with methyl groups instead of methoxy groups.
7,7-Dihydroxyheptadecane: Similar in structure but with hydroxyl groups instead of methoxy groups.
7,7-Dimethoxyheptadecanoic acid: An oxidized derivative of 7,7-Dimethoxytetradecane.
Uniqueness: this compound is unique due to the presence of two methoxy groups on the same carbon atom, which imparts distinct chemical properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
133851-81-7 |
|---|---|
Molecular Formula |
C16H34O2 |
Molecular Weight |
258.44 g/mol |
IUPAC Name |
7,7-dimethoxytetradecane |
InChI |
InChI=1S/C16H34O2/c1-5-7-9-11-13-15-16(17-3,18-4)14-12-10-8-6-2/h5-15H2,1-4H3 |
InChI Key |
GGAIBOHMDHIHIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCCC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


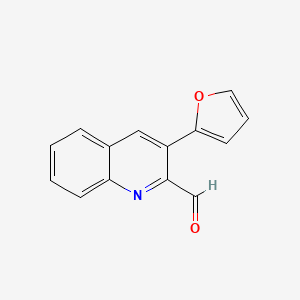
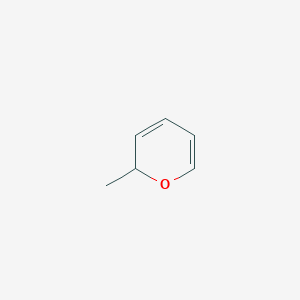
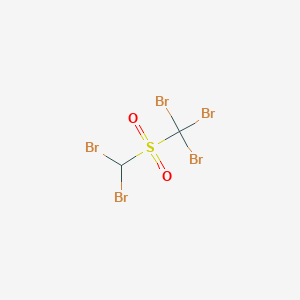
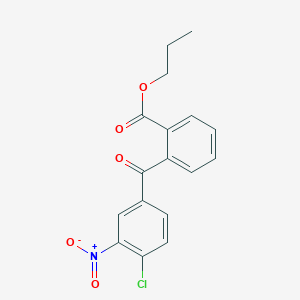
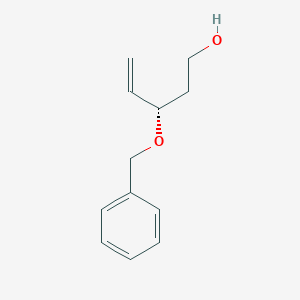

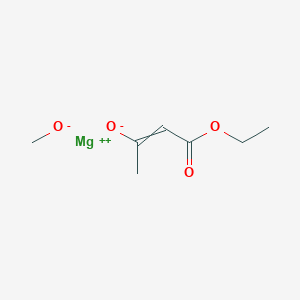
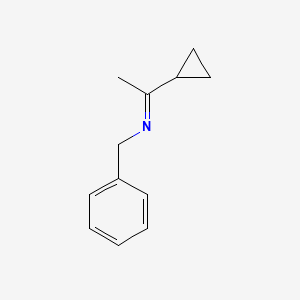
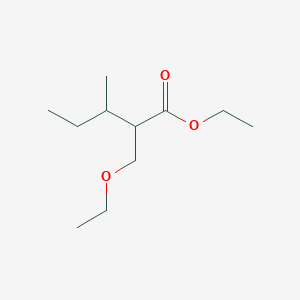
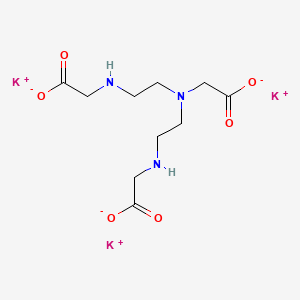
![Silane, [[4-(1,1-dimethylethyl)cyclohexyl]oxy]trimethyl-](/img/structure/B14270871.png)
